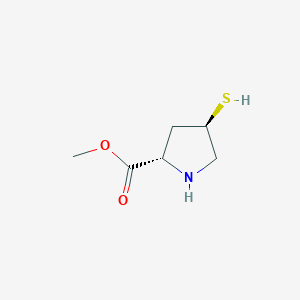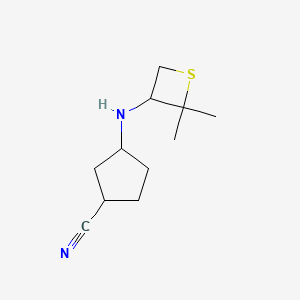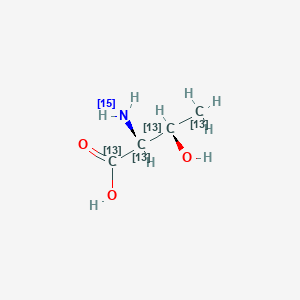![molecular formula C13H22N4O5S B12945256 1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)
1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve the use of aqueous 1,4-diazabicyclo[2.2.2]octane (DABCO) based ionic liquids. The process includes sonication of aldehyde, 1,2-diketone, and an amine donor (ammonium acetate or primary amine) to afford the desired imidazoles in excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, ammonium acetate, and primary amines. The conditions are typically mild, allowing for the inclusion of various functional groups .
Major Products Formed
The major products formed from these reactions include disubstituted and trisubstituted imidazoles, which are key components in various functional molecules .
Aplicaciones Científicas De Investigación
1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various functional molecules.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions.
Medicine: Used in the development of pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals, dyes for solar cells, and other optical applications.
Mecanismo De Acción
The mechanism of action of 1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity and influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-4-ethanaminium, α-carboxy-2,3-dihydro-N,N,N-trimethyl-2-selenoxo-, inner salt, (αS)-: Similar in structure but contains a selenoxo group instead of a thio group.
1H-Imidazole-4-ethanaminium, α-carboxy-2,3-dihydro-N,N,N-trimethyl-2-thioxo-, inner salt, (αR)-: Similar in structure but differs in stereochemistry.
Uniqueness
1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H22N4O5S |
|---|---|
Peso molecular |
346.41 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-4-[[5-[(2S)-2-carboxy-2-(trimethylazaniumyl)ethyl]-1H-imidazol-2-yl]sulfanyl]-3-hydroxybutanoate |
InChI |
InChI=1S/C13H22N4O5S/c1-17(2,3)8(11(19)20)4-7-5-15-13(16-7)23-6-9(18)10(14)12(21)22/h5,8-10,18H,4,6,14H2,1-3H3,(H2-,15,16,19,20,21,22)/t8-,9+,10-/m0/s1 |
Clave InChI |
PBGMXJHSCOZVQW-AEJSXWLSSA-N |
SMILES isomérico |
C[N+](C)(C)[C@@H](CC1=CN=C(N1)SC[C@H]([C@@H](C(=O)[O-])N)O)C(=O)O |
SMILES canónico |
C[N+](C)(C)C(CC1=CN=C(N1)SCC(C(C(=O)[O-])N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


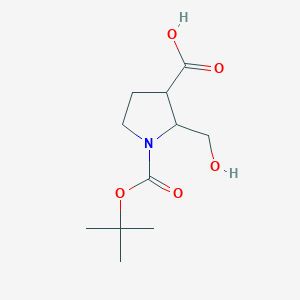
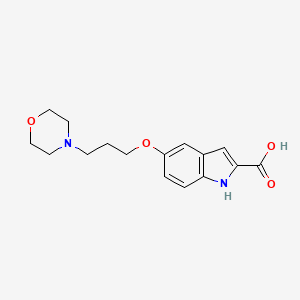
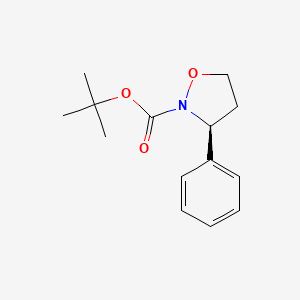
![1-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12945209.png)
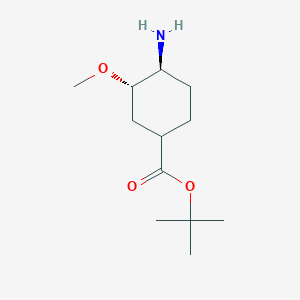
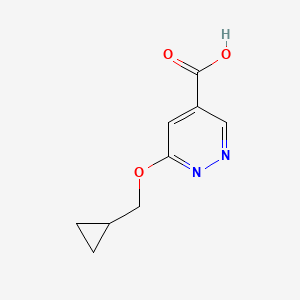
![(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12945230.png)

